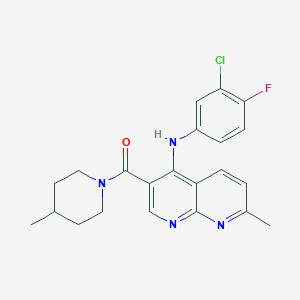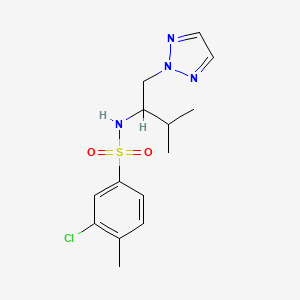![molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0](/img/structure/B3017245.png)
2-Azabicyclo[3.2.2]nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.2.2]nonan-3-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and biological characteristics.
Mécanisme D'action
Target of Action
The primary targets of 2-Azabicyclo[3.2.2]nonan-3-one are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .
Mode of Action
The compound interacts with these targets by inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the parasites. By inhibiting the growth and proliferation of the parasites, the compound disrupts these pathways, leading to the death of the parasites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[32The compound’s antiprotozoal activity suggests that it is able to reach its targets in the body effectively .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of parasite growth and proliferation, leading to the death of the parasites . This results in the alleviation of the symptoms of the diseases caused by these parasites.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Azabicyclo[32Factors such as the presence of other medications, the patient’s health status, and the specific strain of the parasite could potentially influence the compound’s action .
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[3.2.2]nonan-3-one interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit antiprotozoal activities, suggesting that it may interact with enzymes or proteins essential to the life cycle of these protozoa .
Cellular Effects
The cellular effects of this compound are primarily observed in its antiprotozoal activity. It has been shown to inhibit the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating that it may interfere with cellular processes essential to these organisms .
Molecular Mechanism
Its antiprotozoal activity suggests that it may bind to or inhibit the function of key biomolecules in these organisms, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Its antiprotozoal activity has been observed in vitro, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to exhibit antiprotozoal activity in vitro, suggesting that it may also be effective at varying dosages in vivo .
Metabolic Pathways
Given its antiprotozoal activity, it may interact with enzymes or cofactors in the metabolic pathways of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Transport and Distribution
Its antiprotozoal activity suggests that it may be transported to and accumulate in the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Subcellular Localization
Given its antiprotozoal activity, it may be localized to specific compartments or organelles within the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.2]nonan-3-one typically involves the transformation of bicyclo[2.2.2]octan-2-ones through various chemical reactions. One common method is the Schmidt reaction, where bicyclo[2.2.2]octan-2-ones are treated with hydrazoic acid in the presence of a strong acid, leading to the formation of the azabicyclo compound . Another approach involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azabicyclo[32
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.2]nonan-3-one can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom, leading to variations in their chemical and biological properties.
Bicyclo[2.2.2]octan-2-ones: These are precursors in the synthesis of this compound and exhibit different reactivity due to the absence of the nitrogen atom.
Uniqueness: The incorporation of a nitrogen atom into the bicyclic framework of this compound imparts unique chemical reactivity and biological activity, distinguishing it from other bicyclic compounds .
Propriétés
IUPAC Name |
2-azabicyclo[3.2.2]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQGBOOQRRTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)



![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

amino}propanoic acid](/img/structure/B3017176.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

